molecular formula C9H19N3O2 B8021985 Tert-butyl 1,2,5-triazepane-5-carboxylate

Tert-butyl 1,2,5-triazepane-5-carboxylate

Cat. No.: B8021985
M. Wt: 201.27 g/mol
InChI Key: PQARGMBWFWJURB-UHFFFAOYSA-N
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Description

Tert-butyl 1,2,5-triazepane-5-carboxylate: is a chemical compound that belongs to the class of triazepanes. It is characterized by the presence of a tert-butyl group attached to a triazepane ring, which is a seven-membered heterocyclic ring containing three nitrogen atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1,2,5-triazepane-5-carboxylate typically involves the reaction of tert-butyl carbamate with appropriate reagents to form the triazepane ring. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1,2,5-triazepane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the triazepane ring or the tert-butyl group.

    Substitution: The compound can participate in substitution reactions where functional groups on the triazepane ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazepane ring, while substitution reactions can introduce new functional groups onto the ring.

Scientific Research Applications

Chemistry: Tert-butyl 1,2,5-triazepane-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of triazepane derivatives on biological systems. It may serve as a precursor for the development of pharmaceuticals targeting specific biological pathways .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 1,2,5-triazepane-5-carboxylate involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 1,2,5-triazepane-5-carboxylate is unique due to the presence of both the tert-butyl group and the triazepane ring. This combination imparts distinct reactivity and stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 1,2,5-triazepane-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O2/c1-9(2,3)14-8(13)12-6-4-10-11-5-7-12/h10-11H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQARGMBWFWJURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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